molecular formula La2(CO3)3<br>C3La2O9 B1197448 Lanthanum Carbonate CAS No. 587-26-8

Lanthanum Carbonate

Cat. No. B1197448
CAS RN: 587-26-8
M. Wt: 457.84 g/mol
InChI Key: NZPIUJUFIFZSPW-UHFFFAOYSA-H
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Patent
US05439656

Procedure details

An aqueous solution of lanthanum nitrate in a concentration of 0.2 mole/liter as lanthanum and having a pH of 3 was prepared by dissolving lanthanum oxide in nitric acid and 1 liter of this nitrate solution was admixed under agitation at room temperature with 1 liter of an aqueous solution containing 79 g (1 mole) of ammonium hydrogen carbonate to give an aqueous slurry of lanthanum carbonate. The amount of the ammonium hydrogen carbonate added to the nitrate solution was in excess of 67% over the stoichiometrically equivalent amount to the lanthanum nitrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
1 L
Type
reactant
Reaction Step Four
Quantity
79 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[La+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[La].[O-2].[La+3].[O-2].[O-2].[La+3].[C:20](=[O:23])([O-:22])[OH:21].[NH4+]>[N+]([O-])(O)=O.[N+]([O-])([O-])=O>[C:20](=[O:21])([O-:23])[O-:22].[La+3:5].[C:20](=[O:21])([O-:23])[O-:22].[C:20](=[O:21])([O-:23])[O-:22].[La+3:5] |f:0.1.2.3,5.6.7.8.9,10.11,14.15.16.17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[La]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[La+3].[O-2].[O-2].[La+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1 L
Type
solvent
Smiles
[N+](=O)([O-])[O-]
Step Four
Name
aqueous solution
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
79 g
Type
reactant
Smiles
C(O)([O-])=O.[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[La+3].C([O-])([O-])=O.C([O-])([O-])=O.[La+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.